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Introduction

Ceperognastat (also known as LY3372689) is a potent, orally available, and central nervous
system (CNS)-penetrant inhibitor of O-GIcNAcase (OGA). OGA is the enzyme responsible for
removing O-linked B-N-acetylglucosamine (O-GIcNAc) from serine and threonine residues of
various proteins. The O-GlcNAcylation of proteins is a dynamic post-translational modification
that plays a crucial role in a wide range of cellular processes, including neuronal signaling and
synaptic plasticity.[1][2] By inhibiting OGA, Ceperognastat increases the overall levels of O-
GIcNAcylated proteins in the brain.[1]

Initially developed as a potential therapeutic for Alzheimer's disease and other tauopathies by
aiming to reduce the aggregation of hyperphosphorylated tau, Ceperognastat's effects on
cognitive function in clinical trials were disappointing.[3][4] However, its potent and specific
mechanism of action makes it a valuable research tool for investigating the role of O-GIcNAc
cycling in the fundamental processes of synaptic plasticity.

Recent preclinical studies have demonstrated that acute treatment with Ceperognastat can
impair both short-term and long-term synaptic plasticity in the hippocampus.[5][6] These
findings suggest that a dynamic and balanced O-GIcNAc cycle is critical for normal synaptic
function. These application notes provide detailed protocols and data based on these studies to
guide researchers in using Ceperognastat to explore the intricate relationship between O-
GIcNAcylation and synaptic plasticity.
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Data Presentation

The following tables summarize the quantitative data from key experiments investigating the
effects of Ceperognastat on synaptic plasticity and synaptic protein levels in mouse

hippocampal slices.

Table 1: Effect of Ceperognastat on Long-Term Potentiation (LTP)

Mean EPSP Slope (% of Statistical Significance (vs.
Treatment Group .

Baseline) DMSO)
DMSO (Control) 150 + 10% N/A
Ceperognastat (10 uM) 110 + 8% p =0.0336

*Data are represented as mean = SEM. Data are inferred from qualitative descriptions and

statistical significance reported in Meade et al., 2025.[6][7][8]

Table 2: Effect of Ceperognastat on Short-Term Synaptic Plasticity

Paired-Pulse Facilitation Paired-Pulse Depression
Treatment Group . .

(PPF) Ratio (PPD) Ratio
DMSO (Control) >1 <1
Ceperognastat (10 uM) Reduced compared to control Reduced compared to control

*Qualitative description based on findings from Meade et al., 2025.[6][7][8] Specific numerical

ratios were not available in the searched literature.

Table 3: Effect of Ceperognastat on Synaptic Protein Levels
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PSD-95 Synaptophysin 1
Treatment Group Immunofluorescence Immunofluorescence
Intensity (Arbitrary Units) Intensity (Arbitrary Units)

DMSO (Control) Baseline Baseline

Ceperognastat (10 puM) Significantly Increased Significantly Reduced

*Qualitative description of significant changes as reported by Meade et al., 2025.[5][9]

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of
Ceperognastat on synaptic plasticity.

Protocol 1: Electrophysiological Analysis of Long-Term
Potentiation (LTP) in Mouse Hippocampal Slices

Objective: To assess the effect of Ceperognastat on LTP at Schaffer collateral-CA1 synapses.

Materials:

Ceperognastat (LY3372689)

DMSO (vehicle control)

Artificial cerebrospinal fluid (aCSF)

Adult mouse brain slicer (vibratome)

Electrophysiology rig with patch-clamp amplifier and data acquisition system

Stimulating and recording electrodes

Procedure:

e Preparation of Hippocampal Slices:
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o Anesthetize an adult mouse and perfuse transcardially with ice-cold, oxygenated aCSF.

o Rapidly dissect the brain and prepare 300-um thick coronal hippocampal slices using a
vibratome in ice-cold, oxygenated aCSF.

o Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before
recording.

e Drug Application:
o Transfer slices to a recording chamber continuously perfused with oxygenated aCSF.

o For the experimental group, perfuse the slices with aCSF containing 10 uM
Ceperognastat for approximately 4 hours. For the control group, perfuse with aCSF
containing an equivalent concentration of DMSO.

» Electrophysiological Recording:
o Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.

o Place a stimulating electrode in the Schaffer collateral pathway to evoke excitatory
postsynaptic potentials (EPSPSs).

o Record baseline synaptic transmission for 10-20 minutes.
e LTP Induction:

o Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz
stimulation for 1 second, separated by 20 seconds).

o Data Analysis:
o Monitor the EPSP slope for at least 60 minutes post-HFS.
o Normalize the EPSP slope to the pre-HFS baseline.

o Compare the degree of potentiation between the Ceperognastat-treated and control
groups.
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Protocol 2: Analysis of Paired-Pulse Facilitation (PPF)
and Depression (PPD)

Objective: To evaluate the effect of Ceperognastat on short-term presynaptic plasticity.
Procedure:

e Follow steps 1-3 of Protocol 1.

e PPF/PPD Protocol:

o Deliver pairs of stimuli to the Schaffer collaterals at varying inter-stimulus intervals (e.g.,
20, 50, 100, 200 ms).

o Record the resulting paired-pulse responses.
o Data Analysis:

o Calculate the paired-pulse ratio (PPR) as the amplitude of the second EPSP divided by
the amplitude of the first EPSP.

o APPR > 1 indicates PPF, while a PPR < 1 indicates PPD.

o Compare the PPRs at different inter-stimulus intervals between the Ceperognastat-
treated and control groups.

Protocol 3: Imnmunohistochemical Analysis of Synaptic
Proteins

Objective: To determine the effect of Ceperognastat on the expression levels of presynaptic
(Synaptophysin 1) and postsynaptic (PSD-95) proteins.

Materials:
» Hippocampal slices treated as in Protocol 1, step 2.

» Paraformaldehyde (PFA) for fixation.
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e Primary antibodies: anti-PSD-95 and anti-Synaptophysin 1.
o Fluorescently labeled secondary antibodies.

» Confocal microscope.

Procedure:

o Tissue Fixation and Sectioning:

o Following the 4-hour incubation with Ceperognastat or DMSO, fix the hippocampal slices
in 4% PFA.

o Cryoprotect the slices in sucrose solution and section them on a cryostat.
e Immunostaining:
o Permeabilize the sections and block non-specific binding sites.

o Incubate the sections with primary antibodies against PSD-95 and Synaptophysin 1
overnight at 4°C.

o Wash and incubate with appropriate fluorescently labeled secondary antibodies.
e Imaging and Analysis:
o Acquire images of the CA1 region using a confocal microscope.

o Quantify the immunofluorescence intensity of PSD-95 and Synaptophysin 1 puncta in the
synaptic layers.

o Compare the fluorescence intensities between the Ceperognastat-treated and control
groups.

Visualizations
Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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